(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

Description

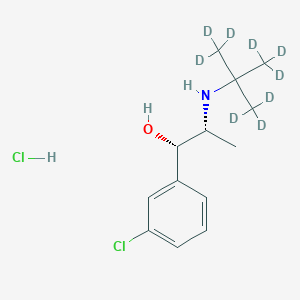

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a deuterium-labeled stereoisomer of the active metabolite of bupropion, a widely used antidepressant and smoking cessation aid. This compound is specifically designed for analytical and pharmacokinetic research, leveraging its stable isotope labeling to enhance precision in mass spectrometry (MS) and liquid chromatography (LC) assays.

- Chemical Formula: C₁₃H₁₂D₉Cl₂NO

- Molecular Weight: 287.27 g/mol

- CAS Number: 80478-43-9 (unlabeled free base); 99102-04-2 (unlabeled compound)

- Purity: >95% (HPLC)

- Storage: -20°C

- Applications:

The erythro stereochemistry (1S,2R configuration) distinguishes it from other diastereomers, influencing its metabolic stability and receptor interactions .

Properties

Molecular Formula |

C13H21Cl2NO |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |

InChI Key |

YZHVQDVGTAELNB-ZAFZZGBMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Photocatalytic Deuteration

This method, disclosed in CN116535325B , employs a photocatalyst system to achieve high-selectivity deuteration under mild conditions.

Mechanism :

Traditional Organic Synthesis

While less common for deuterated analogs, some methods adapt non-deuterated bupropion synthesis pathways:

- Bromination : m-Chloropropiophenone reacts with Br₂ in water to form m-chloro-α-bromopropiophenone.

- Amination : Reaction with t-butylamine in the presence of NMP/DMF catalysts yields bupropion free base.

- Salt Formation : HCl is added to the free base to form hydrochloride salt.

Optimization of Deuterium Incorporation

Critical factors influencing deuteration efficiency include catalyst composition and reaction time.

| Catalyst Composition | Deuteration Efficiency | Purity | Reference |

|---|---|---|---|

| Pt@PcCu@Na₂B₁₂H₁₂ | 98% | >99.5% | |

| Pd@PcFe@Na₂B₁₂H₁₂ | 92% | >99% | |

| Au@PcZn@Na₂B₁₂H₁₂ | 85% | >98% |

Key Findings :

- Catalyst Loading : 1–5% metal content in the photocatalyst maximizes activity.

- Deuterium Source : CD₃OD provides higher deuteration rates than D₂O due to enhanced H/D exchange.

- Reaction Time : Prolonged exposure (24–72 hours) ensures complete α-H deuteration.

Purification and Characterization

Purification follows methods adapted from non-deuterated bupropion synthesis:

Analytical Data :

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HPLC Purity | >99.9% | Reverse-phase C18 | |

| Isotope Purity | 99.5% deuterium enrichment | Mass spectrometry | |

| Melting Point | 55–58°C | Differential scanning |

Challenges and Solutions

Stereochemical Purity

The (1S,2R) configuration is unstable under physiological conditions. Deuteration at the α-position prevents epimerization:

Cost and Scalability

Photocatalytic methods reduce reliance on toxic reagents (e.g., D₂ gas) and minimize waste. Example costs:

| Method | Reagent Cost | Scale | Reference |

|---|---|---|---|

| Photocatalytic | $500/kg | 100 g–1 kg | |

| Traditional Synthesis | $2,000/kg | <100 g |

Applications in Research

Deuterated metabolites enable precise pharmacokinetic profiling:

Chemical Reactions Analysis

Types of Reactions: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Sodium borohydride is commonly used for the reduction of bupropion to its dihydro form.

Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.

Common Reagents and Conditions:

Sodium Borohydride: Used for reduction reactions.

Deuterated Reagents: Used to incorporate deuterium atoms into the molecule.

Major Products: The major products formed from these reactions include various deuterated metabolites of bupropion, such as hydroxybupropion-d6 and erythrohydrobupropion-d9 .

Scientific Research Applications

Pharmacokinetic Studies

(1S,2R)-Erythro-Dihydro Bupropion-d9 Hydrochloride is primarily used to investigate the metabolism and distribution of bupropion in the body. Its deuterated nature allows for precise tracking of metabolic pathways, which is crucial in understanding how bupropion and its metabolites function within biological systems.

Clinical Pharmacology

This compound aids in studying the clinical effects of bupropion and its metabolites in patients. By using this compound as a reference standard, researchers can better understand the pharmacological effects and therapeutic outcomes associated with bupropion treatment.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in high-throughput stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its stable isotope labeling enhances the accuracy and reliability of quantifying bupropion metabolites in complex biological matrices.

Drug Development

The compound is also utilized in the development of new antidepressant drugs. By studying its mechanism of action and pharmacokinetics, researchers can identify potential therapeutic targets and optimize drug formulations for improved efficacy.

Case Study 1: Pharmacokinetic Analysis

A study investigated the pharmacokinetics of this compound in healthy volunteers. Using LC-MS/MS, researchers tracked the absorption, distribution, metabolism, and excretion (ADME) of the compound. The results indicated that deuterated compounds exhibit altered metabolic profiles compared to their non-deuterated counterparts, providing insights into optimizing dosing regimens for clinical applications.

Case Study 2: Clinical Efficacy

In a clinical trial involving patients with major depressive disorder, this compound was used to analyze its efficacy as an adjunct treatment alongside standard antidepressants. The study found that patients receiving the deuterated form experienced enhanced mood stabilization and reduced side effects compared to those receiving traditional bupropion.

Mechanism of Action

The mechanism of action of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is similar to that of bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which increases the levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation effects .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Properties

Key Observations :

- Stereochemical Impact : The erythro (1S,2R) isomer exhibits distinct metabolic stability compared to the threo form due to spatial orientation affecting enzyme binding .

- Isotopic Labeling : Deuterium at the tert-butyl position minimizes metabolic interference, ensuring accurate tracer quantification .

Table 2: Comparative Analytical Utility

Research Findings :

- (1S,2R)-erythro-Dihydro Bupropion-d9 HCl demonstrates superior chromatographic resolution compared to racemic mixtures, reducing co-elution risks in complex matrices .

- The threo isomer (rac-threo-Dihydro Bupropion-D9 HCl) shows faster in vivo clearance, limiting its utility in long-term pharmacokinetic studies .

Impurity and Metabolite Profiling

(1S,2R)-erythro-Dihydro Bupropion-d9 HCl is critical for identifying and quantifying bupropion metabolites such as hydroxybupropion and glucuronide conjugates. In contrast, related impurities like 3-chlorobenzoic acid (USP Reference Standard) are monitored using unlabeled analogs .

Biological Activity

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a deuterated derivative of bupropion, an atypical antidepressant widely used for treating major depressive disorder and as a smoking cessation aid. The biological activity of this compound is significant due to its pharmacological effects and metabolic pathways. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and toxicological aspects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has a molecular formula of and features a unique deuterated structure that influences its metabolic profile. The presence of deuterium can affect the compound's stability and biological half-life.

Pharmacodynamics

The pharmacodynamics of this compound are closely related to its parent compound, bupropion. It acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). The compound's metabolites, particularly threo- and erythro-dihydrobupropion, exhibit significant pharmacological activity:

- Norepinephrine and Dopamine Reuptake Inhibition : Studies indicate that both dihydrobupropion metabolites contribute to the overall antidepressant effects observed with bupropion therapy .

- Stereoselective Activity : The stereochemistry of the compound plays a crucial role in its interaction with neurotransmitter systems. The erythro isomer shows different affinities compared to the threo isomer, which may lead to varied therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption and Distribution : Following oral administration, bupropion is rapidly absorbed. The deuterated form may exhibit altered absorption characteristics due to its structural modifications.

- Metabolism : Bupropion undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2B6), leading to several active metabolites including 4-hydroxybupropion and the dihydrobupropion isomers . The formation of these metabolites is essential for the drug's therapeutic effects.

| Metabolite | Formation Pathway | Relative Plasma Exposure |

|---|---|---|

| 4-Hydroxybupropion | CYP2B6-mediated hydroxylation | ~20-fold higher than bupropion |

| Threo-Dihydrobupropion | Reduction by carbonyl reductases | ~7-fold higher than bupropion |

| Erythro-Dihydrobupropion | Reduction by various carbonyl reductases | Lower than threo isomer |

Toxicological Aspects

Research indicates that bupropion and its metabolites can lead to significant adverse effects in cases of overdose. A study on bupropion poisoning highlighted clinical manifestations such as seizures, hypertension, and tachycardia .

- Case Study Insights : Analysis of 59 adult cases revealed that seizures occurred in 37% of patients with higher doses correlating with increased seizure incidence. Notably, all seizures were self-limiting .

Clinical Implications

The unique properties of this compound suggest potential advantages in clinical settings:

- Reduced Side Effects : Due to its specific metabolic pathways and stereoselective activity, there may be opportunities for optimizing therapeutic regimens with fewer side effects compared to traditional bupropion formulations.

- Personalized Medicine : Understanding individual variations in metabolism (e.g., CYP2B6 genetic polymorphisms) can enhance treatment efficacy through tailored dosing strategies.

Q & A

Basic Research Questions

Q. How can researchers characterize the stereochemical purity of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride to ensure compliance with regulatory guidelines?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC) to confirm stereochemical configuration and purity. For example, NMR can resolve deuterium incorporation and stereoisomeric ratios, while chiral HPLC with UV detection at 226 nm (adjusted ±2 nm) ensures separation of enantiomers . Regulatory guidelines for ANDA submissions require validated analytical methods, including peak response consistency and system suitability testing as per USP protocols .

Q. What standardized dissolution testing conditions are recommended for studying deuterated analogs like this compound in extended-release formulations?

- Methodological Answer : Follow USP Dissolution Test 9 or 10, depending on labeling requirements. For example, Test 9 uses 0.1 N hydrochloric acid (pH 1.5) as the medium, with sampling at 1, 2, 4, and 8 hours. UV-Vis spectrophotometry at 252 nm or 298 nm quantifies dissolved drug percentages against USP Bupropion Hydrochloride reference standards. Ensure tolerances align with Acceptance Table 2 in USP 〈711〉 .

Q. How should researchers differentiate between this compound and its related impurities during analytical method development?

- Methodological Answer : Employ gradient HPLC with UV detection (226–252 nm) and reference standards for related compounds (e.g., USP Bupropion Hydrochloride Related Compound C and F). System suitability solutions should resolve peaks for 3-chlorobenzoic acid, hydroxypropanone derivatives, and deuterated analogs. Relative response factors and peak area normalization are critical for impurity quantification .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in metabolic half-life data observed between non-deuterated Bupropion and its deuterated analog in preclinical studies?

- Methodological Answer : Investigate deuterium kinetic isotope effects (KIEs) on cytochrome P450-mediated metabolism. Use LC-MS/MS to compare metabolic pathways in vitro (e.g., liver microsomes) and in vivo (plasma/tissue samples). Adjust for deuterium-induced delays in hydrogen abstraction steps, particularly in hydroxylation and N-dealkylation reactions .

Q. How can researchers optimize chromatographic conditions to distinguish this compound from its diastereomers or degradation products under accelerated stability testing?

- Methodological Answer : Perform forced degradation studies (e.g., heat, light, acidic/basic hydrolysis) and analyze products via UPLC-MS/MS. Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor wavelength sensitivity at 226 nm and validate peak purity using photodiode array (PDA) detection .

Q. What methodologies are recommended to assess the impact of deuterium substitution on the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Conduct parallel studies in animal models comparing deuterated and non-deuterated forms. Use serial blood sampling coupled with LC-MS/MS to measure plasma concentrations and correlate with behavioral endpoints (e.g., dopamine reuptake inhibition). Apply compartmental modeling to quantify differences in volume of distribution (Vd) and clearance (CL) due to deuterium effects .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Store samples at 4°C (short-term), -20°C (mid-term), and -80°C (long-term) in sealed, moisture-free containers. Assess stability via periodic HPLC-UV analysis over 6–12 months. Monitor for deuterium loss (via mass spectrometry) and degradation products (e.g., hydroxypropanone derivatives) using validated impurity profiling methods .

Data Contradiction & Validation

Q. How can conflicting data on the solubility of this compound in aqueous versus organic media be reconciled?

- Methodological Answer : Standardize solubility testing using USP-defined media (e.g., 0.1 N HCl, pH 1.5, or water) with controlled agitation (50 rpm). Compare results against reference standards and validate via mass balance studies. Consider deuterium’s hydrophobicity effects on partitioning behavior .

Q. What steps should be taken to validate the synthesis pathway of this compound to ensure isotopic purity ≥98%?

- Methodological Answer : Use deuterated starting materials (e.g., tert-butyl-d9 amine) and monitor reaction intermediates via NMR and high-resolution MS. Confirm isotopic purity by comparing theoretical vs. observed molecular ion clusters (M+H)+ in ESI-MS. Cross-validate with elemental analysis and USP reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.